

# Seco-Rapamycin: A Comprehensive Technical Guide to the Natural Metabolite of Sirolimus

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Seco Rapamycin

Cat. No.: B1512330

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

Sirolimus (rapamycin) is a potent immunosuppressant and mTOR inhibitor widely used in clinical practice. Its metabolism and degradation lead to the formation of various derivatives, among which seco-rapamycin, a ring-opened metabolite, has garnered scientific interest. This technical guide provides an in-depth exploration of seco-rapamycin, detailing its formation, chemical properties, and biological activities in comparison to its parent compound, sirolimus. We present a compilation of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to serve as a comprehensive resource for researchers in pharmacology and drug development. While seco-rapamycin exhibits significantly reduced immunosuppressive activity, its distinct biological profile, including its ability to inhibit the proteasome, suggests alternative mechanisms of action that warrant further investigation.

## Introduction

Sirolimus, a macrolide produced by the bacterium *Streptomyces hygroscopicus*, is a cornerstone of immunosuppressive therapy in organ transplantation and has applications in oncology.<sup>[1]</sup> Its mechanism of action primarily involves the inhibition of the mammalian target of rapamycin (mTOR), a crucial kinase that regulates cell growth, proliferation, and metabolism.<sup>[2]</sup> The clinical use and efficacy of sirolimus are influenced by its complex pharmacokinetics and metabolism, which primarily occurs in the liver and intestine, mediated by CYP3A enzymes.<sup>[3]</sup>

This metabolic processing, along with spontaneous degradation, results in a variety of metabolites, including hydroxylated and demethylated derivatives.[\[4\]](#)[\[5\]](#)

One notable metabolite is seco-rapamycin, the ring-opened product of sirolimus. This transformation can occur non-enzymatically through the hydrolysis of the lactone ring. Seco-rapamycin has been identified as an in vivo metabolite and a significant degradation product. Understanding the biological fate and activity of seco-rapamycin is critical for a complete comprehension of the pharmacology of sirolimus. This guide aims to consolidate the current knowledge on seco-rapamycin, providing a technical overview for the scientific community.

## Chemical Structure and Physicochemical Properties

The key structural difference between sirolimus and seco-rapamycin is the cleavage of the lactone ring in the macrolide structure of sirolimus. This hydrolysis results in a linear carboxylic acid derivative.

Table 1: Physicochemical Properties of Sirolimus and Seco-Rapamycin

| Property          | Sirolimus                                                                                                                                                                                                                                                                                                                                         | Seco-Rapamycin                                                                                                                                                                                                                                                                                           | Reference(s) |
|-------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| Molecular Formula | C <sub>51</sub> H <sub>79</sub> NO <sub>13</sub>                                                                                                                                                                                                                                                                                                  | C <sub>51</sub> H <sub>79</sub> NO <sub>13</sub>                                                                                                                                                                                                                                                         |              |
| Molecular Weight  | 914.17 g/mol                                                                                                                                                                                                                                                                                                                                      | 932.17 g/mol                                                                                                                                                                                                                                                                                             |              |
| Appearance        | White to off-white<br>crystalline powder                                                                                                                                                                                                                                                                                                          | Off-white to light<br>yellow solid                                                                                                                                                                                                                                                                       |              |
| Solubility        | Soluble in methanol,<br>ethanol, acetone,<br>chloroform                                                                                                                                                                                                                                                                                           | Soluble in DMSO                                                                                                                                                                                                                                                                                          |              |
| Chemical Name     | (3S,6R,7E,9R,10R,12R,14S,15E,17E,19E,21S,23S,26R,27R,34aS)-9,10,12,13,14,21,22,23,24,25,26,27,32,33,34,34a-<br>Hexadecahydro-9,27-dihydroxy-3-[(1R)-2-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-1-methylethyl]-10,21-dimethoxy-6,8,12,14,20,26-hexamethyl-23,27-epoxy-3H-pyrido[2,1-c]oxaazacyclohepten-1-ontine-1,5,11,28,29(4H,6H,31H)-pentone | (S)-1-(2-((2R,3R,6S)-2-hydroxy-6-((2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,19E,21R)-14-hydroxy-22-((1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl)-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15,19-pentaen-1-yl)-3-methyltetrahydro-2H-pyran-2-yl)-2-oxoacetyl)piperidine-2-carboxylic acid |              |

## Biosynthesis and Formation

Seco-rapamycin is formed from sirolimus through the hydrolysis of its lactone ester bond. This process can occur both non-enzymatically and as a result of intracellular processes.

## Non-Enzymatic Degradation

Sirolimus is susceptible to degradation in aqueous solutions, and the rate of this degradation is influenced by pH and temperature. The hydrolysis of the lactone ring is a primary degradation pathway, leading to the formation of seco-rapamycin. Studies have shown that the degradation of sirolimus to seco-rapamycin is significantly slower than the degradation of sirolimus itself under basic conditions.

## Metabolic Conversion

Seco-rapamycin is also a product of sirolimus metabolism within the body. It has been observed that sirolimus degrades to seco-rapamycin in the cytoplasm of Caco-2 cells, a human colon adenocarcinoma cell line often used to model intestinal drug absorption. Furthermore, seco-rapamycin can be further metabolized. In human liver and jejunal mucosal homogenates, seco-rapamycin is converted to a dihydro-sirolimus metabolite, designated as M2, in an NADPH-dependent manner. This suggests the involvement of one or more reductase enzymes in the downstream metabolism of seco-rapamycin.



[Click to download full resolution via product page](#)

Metabolic pathway of sirolimus to seco-rapamycin and dihydro-sirolimus M2.

## Biological Activity

A critical aspect of understanding seco-rapamycin is its biological activity relative to sirolimus. While sirolimus is a potent immunosuppressant, its ring-opened metabolite, seco-rapamycin, exhibits a significantly different activity profile.

## Immunosuppressive Activity

Seco-rapamycin has been consistently reported to have markedly reduced immunosuppressive activity compared to sirolimus. Several studies have described its activity as "extremely weak".

One study quantified this, showing that seco-rapamycin has less than 4% of the potency of rapamycin in a thymocyte proliferation assay. This profound loss of activity is attributed to the disruption of the macrolide ring structure, which is crucial for the formation of the FKBP12-rapamycin-mTOR complex.

Table 2: Comparative Immunosuppressive and Biological Activities

| Compound       | Immunosuppressive Activity (Thymocyte Proliferation) | mTOR Inhibition | Proteasome Inhibition | Reference(s) |
|----------------|------------------------------------------------------|-----------------|-----------------------|--------------|
| Sirolimus      | Potent ( $IC_{50}$ in the low nM range)              | Yes             | Yes                   |              |
| Seco-Rapamycin | Significantly reduced (<4% of Sirolimus activity)    | No              | Yes                   |              |

## mTOR Signaling

The immunosuppressive and antiproliferative effects of sirolimus are mediated through its binding to the immunophilin FKBP12, and this complex then allosterically inhibits mTORC1. Seco-rapamycin, despite retaining the ability to bind to FKBP12, does not effectively inhibit mTOR function. The conformational change resulting from the ring-opening likely prevents the proper interaction of the FKBP12-seco-rapamycin complex with the FRB domain of mTOR.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. WO2014072984A1 - Improved process for isolation and purification of rapamycin from fermentation broth - Google Patents [patents.google.com]
- 2. CN104262358A - Method for extracting rapamycin - Google Patents [patents.google.com]
- 3. enovatia.com [enovatia.com]
- 4. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Seco-Rapamycin: A Comprehensive Technical Guide to the Natural Metabolite of Sirolimus]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1512330#seco-rapamycin-as-a-natural-metabolite-of-sirolimus>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)